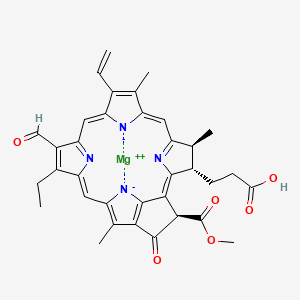
Chlorophyllide b
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Chlorophyllide b is a chlorophyllide. It is a conjugate acid of a this compound(1-).
科学研究应用
Agricultural Applications
Photosynthesis Enhancement:
Chlorophyllide b plays a crucial role in the light-harvesting complex of plants. Research has shown that overexpression of chlorophyllide a oxygenase (CAO), which converts chlorophyllide a to this compound, can enhance the photosynthetic efficiency of plants. For instance, tobacco plants with increased this compound synthesis demonstrated improved light capture and electron transport rates, leading to higher carbon dioxide assimilation and biomass accumulation under varying light conditions .
Stress Resistance:
this compound has been implicated in plant responses to environmental stressors. Its presence can enhance the resilience of plants to oxidative stress caused by heavy metals, such as lead. Studies indicate that chlorophyllide derivatives can mitigate oxidative damage and improve overall plant health under stress conditions .
Medical Applications
Antioxidant Properties:
this compound exhibits significant antioxidant activity, effectively scavenging free radicals and preventing oxidative damage to cells. This property is vital in developing therapeutic agents for conditions associated with oxidative stress, such as cancer and cardiovascular diseases .
Antimicrobial Activity:
this compound has demonstrated antimicrobial properties against various pathogens. It has been shown to inhibit the growth of bacteria like Escherichia coli and fungi such as Candida albicans. The mechanism involves disrupting microbial cell membranes and interfering with their metabolic processes .
Anticancer Potential:
Research indicates that this compound may possess anticancer properties by inducing apoptosis in cancer cells. It has been observed to inhibit tumor growth in vitro and in vivo, suggesting its potential as a chemotherapeutic agent .
Food Technology Applications
Natural Food Colorant:
this compound is used as a natural food colorant due to its vibrant green hue. It is preferred over synthetic dyes because it is derived from natural sources and is considered safer for human consumption. Its application spans various food products, enhancing visual appeal while also providing health benefits associated with chlorophyll compounds .
Preservative Properties:
The antimicrobial properties of this compound also make it a candidate for use as a natural preservative in food products. By inhibiting microbial growth, it can extend the shelf life of perishable goods without the need for synthetic preservatives .
Environmental Applications
Bioremediation:
this compound's ability to interact with heavy metals positions it as a potential agent in bioremediation efforts. Its role in detoxifying contaminated environments can aid in restoring ecological balance by facilitating the removal of toxic substances from soil and water systems .
Photovoltaic Systems:
The photosensitivity of chlorophyllides allows their application in developing bio-inspired photovoltaic systems. This compound can be utilized in solar energy conversion technologies, mimicking natural photosynthesis to improve energy capture efficiency .
Data Table: Summary of this compound Applications
Case Studies
- Tobacco Plants Study: Overexpression of CAO led to increased this compound synthesis, enhancing light absorption and improving photosynthetic efficiency under variable light conditions. This study illustrates the genetic manipulation potential for agricultural enhancement .
- Antimicrobial Efficacy: A study on the antimicrobial effects of this compound showed significant inhibition against Candida albicans, highlighting its potential use in developing natural antifungal treatments for food preservation and health applications .
- Bioremediation Research: Investigations into the use of chlorophyllides for remediating lead-contaminated soils demonstrated their ability to alleviate oxidative stress in plants exposed to heavy metals, suggesting practical applications in environmental restoration efforts .
属性
分子式 |
C35H32MgN4O6 |
|---|---|
分子量 |
629 g/mol |
IUPAC 名称 |
magnesium;3-[(3R,21S,22S)-16-ethenyl-11-ethyl-12-formyl-3-methoxycarbonyl-17,21,26-trimethyl-4-oxo-23,25-diaza-7,24-diazanidahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,5,8(26),9,11,13(25),14,16,18,20(23)-decaen-22-yl]propanoic acid |
InChI |
InChI=1S/C35H34N4O6.Mg/c1-7-18-15(3)22-11-23-16(4)20(9-10-28(41)42)32(38-23)30-31(35(44)45-6)34(43)29-17(5)24(39-33(29)30)12-26-19(8-2)21(14-40)27(37-26)13-25(18)36-22;/h7,11-14,16,20,31H,1,8-10H2,2-6H3,(H3,36,37,38,39,40,41,42,43);/q;+2/p-2/t16-,20-,31+;/m0./s1 |
InChI 键 |
QPDWBRHRBKXUNS-IEEIVXFASA-L |
手性 SMILES |
CCC1=C(C2=NC1=CC3=C(C4=C([N-]3)C(=C5[C@H]([C@@H](C(=N5)C=C6C(=C(C(=C2)[N-]6)C=C)C)C)CCC(=O)O)[C@H](C4=O)C(=O)OC)C)C=O.[Mg+2] |
规范 SMILES |
CCC1=C(C2=NC1=CC3=C(C4=C([N-]3)C(=C5C(C(C(=N5)C=C6C(=C(C(=C2)[N-]6)C=C)C)C)CCC(=O)O)C(C4=O)C(=O)OC)C)C=O.[Mg+2] |
同义词 |
chlorophyllide b |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















